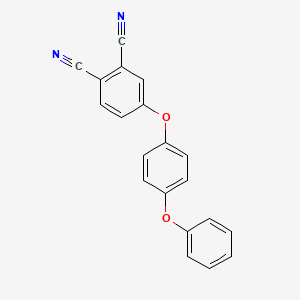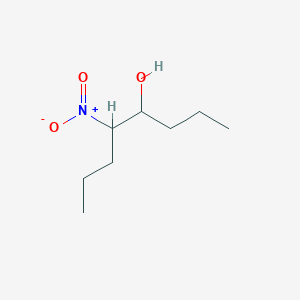
5-Nitrooctan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitrooctan-4-ol is an organic compound that belongs to the class of nitro alcohols It is characterized by the presence of a nitro group (-NO2) attached to the fifth carbon of an octane chain, with a hydroxyl group (-OH) on the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrooctan-4-ol can be achieved through several methods. One common approach involves the nitration of octan-4-ol. This process typically uses nitric acid (HNO3) as the nitrating agent in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitrooctan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 5-Nitrooctan-4-one or 5-nitrooctanoic acid.
Reduction: 5-Amino-octan-4-ol.
Substitution: 5-Nitrooctan-4-chloride.
Aplicaciones Científicas De Investigación
5-Nitrooctan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Nitrooctan-4-ol involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, making the compound potentially useful as an antimicrobial agent. The hydroxyl group also plays a role in its reactivity and solubility, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrohexan-4-ol: Similar structure but with a shorter carbon chain.
5-Nitrodecane-4-ol: Similar structure but with a longer carbon chain.
4-Nitrooctan-3-ol: Nitro and hydroxyl groups on different positions.
Uniqueness
5-Nitrooctan-4-ol is unique due to its specific positioning of the nitro and hydroxyl groups, which influences its chemical reactivity and potential applications. The balance between hydrophobic and hydrophilic properties makes it versatile for various uses in research and industry.
Propiedades
Número CAS |
132272-46-9 |
|---|---|
Fórmula molecular |
C8H17NO3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
5-nitrooctan-4-ol |
InChI |
InChI=1S/C8H17NO3/c1-3-5-7(9(11)12)8(10)6-4-2/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
SEICGYRRALKKBW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(CCC)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


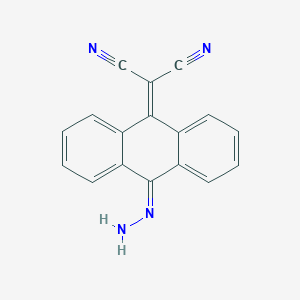
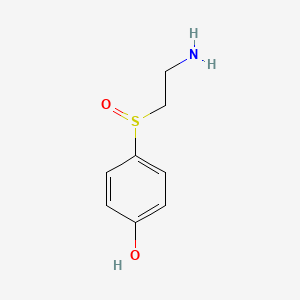

![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
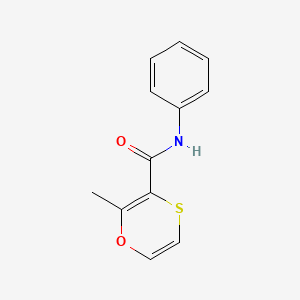

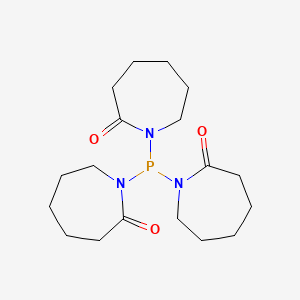
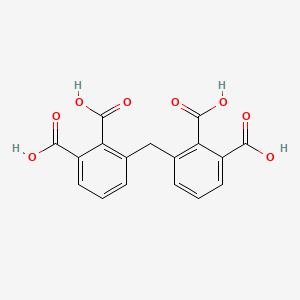


![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)

